2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

Description

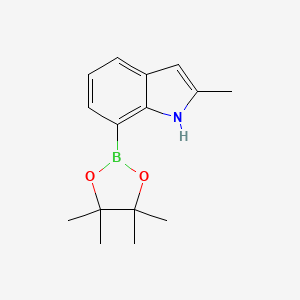

2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a boronate ester-functionalized indole derivative. Its structure features a methyl group at the 2-position of the indole ring and a pinacol boronate ester (Bpin) group at the 7-position. The Bpin group enhances its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds . The methyl substituent at C2 and boron at C7 influence electronic and steric properties, making it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BNO2/c1-10-9-11-7-6-8-12(13(11)17-10)16-18-14(2,3)15(4,5)19-16/h6-9,17H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLLLSNSEZXGVMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=C(N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70648074 | |

| Record name | 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919119-59-8 | |

| Record name | 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

Borylation: The introduction of the boronate ester group is achieved through a borylation reaction. This can be done using a palladium-catalyzed cross-coupling reaction between the indole derivative and bis(pinacolato)diboron under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Fischer Indole Synthesis: Utilizing automated reactors to produce the indole precursor.

Continuous Flow Borylation: Employing continuous flow reactors for the borylation step to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole undergoes several types of chemical reactions:

Oxidation: The boronate ester group can be oxidized to form boronic acids.

Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Electrophilic Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic media.

Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate.

Electrophilic Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.

Major Products

Oxidation: Formation of boronic acids.

Suzuki-Miyaura Coupling: Formation of biaryl compounds.

Electrophilic Substitution: Formation of nitro or halogenated indole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 257.14 g/mol. Its structure features a boron-containing dioxaborolane moiety, which contributes to its reactivity and utility in synthetic applications. The presence of the indole ring system also suggests potential biological activity.

a. Drug Development

The indole framework is prevalent in many biologically active compounds, making 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole a candidate for further exploration in drug development. Indoles are known for their roles in various pharmacological activities including anti-cancer and anti-inflammatory effects.

- Case Study: Anticancer Activity

Research has indicated that indole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

b. Targeted Drug Delivery

The boron moiety can enhance the solubility and stability of drugs in biological systems. This property can be harnessed for the design of targeted drug delivery systems that improve the bioavailability of therapeutic agents.

a. Cross-Coupling Reactions

The boronate ester functionality allows for participation in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is vital in forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules.

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura Coupling | Formation of biaryl compounds using aryl halides |

| Borylation | Introduction of boron into organic molecules |

b. Synthesis of Novel Materials

The compound can serve as a building block for synthesizing novel materials with specific electronic or optical properties. Its unique structure may contribute to the development of advanced materials for electronics or photonics.

a. Catalysis

Research indicates that compounds containing boron can act as catalysts in organic reactions. The use of this compound in catalytic processes could lead to more efficient synthetic pathways with reduced environmental impact.

Mechanism of Action

The mechanism by which 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole exerts its effects involves:

Molecular Targets: The boronate ester group can interact with various biological molecules, such as enzymes and receptors, potentially inhibiting their activity.

Pathways Involved: The compound may interfere with metabolic pathways by forming stable complexes with biomolecules, thereby altering their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs, highlighting substituent positions, molecular weights, and spectral

Physical and Spectral Properties

- Melting Points: Silylated derivatives (e.g., 105–108°C ) exhibit higher melting points than non-silylated analogs (e.g., 118–119°C for trifluoromethyl-substituted derivatives ).

- ¹¹B NMR : Bpin groups resonate at δ ~30 ppm, consistent across analogs .

- ¹³C NMR : Boron-bound carbons appear at δ 82–84 ppm .

Reactivity in Cross-Coupling Reactions

- Electron-Donating Groups (e.g., -OCH₃) : Enhance oxidative stability but may reduce coupling efficiency due to steric hindrance .

- Silyl Groups : Protect reactive sites (e.g., N-H) while maintaining Bpin reactivity .

- Chloro Substituents : Enable sequential functionalization (e.g., Suzuki coupling followed by nucleophilic substitution) .

Biological Activity

2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of boron-containing heterocycles that are being explored for their anticancer properties and other therapeutic applications.

- Molecular Formula : C₁₅H₂₀BNO₂

- Molecular Weight : 257.14 g/mol

- CAS Number : 919119-59-8

- Purity : Typically >98% .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The boron atom in the dioxaborolane moiety plays a crucial role in these interactions, potentially influencing enzyme activity and cellular signaling pathways.

Key Mechanisms:

- Inhibition of Protein Kinases : Compounds with similar structures have shown inhibitory activity against various protein kinases involved in cancer progression.

- Cell Cycle Disruption : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cells, contributing to oxidative stress and subsequent cell death in cancerous cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

- Cell Line Studies : In vitro assays using various cancer cell lines demonstrated that this compound exhibits significant cytotoxicity. The IC₅₀ values ranged from 10 to 30 µM depending on the cell line tested .

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 20 |

| A549 (Lung) | 25 |

Mechanistic Insights

Studies utilizing flow cytometry and Western blot analyses revealed that the compound induces apoptosis through activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2 .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Study on MCF-7 Cells : A study indicated that treatment with the compound resulted in a significant decrease in cell viability and increased apoptotic markers after 48 hours of exposure.

- Xenograft Models : In vivo studies using xenograft models showed that administration of the compound resulted in tumor growth inhibition by approximately 50% compared to control groups .

Safety and Toxicity

While the compound shows promising biological activity, it is essential to consider its safety profile. Toxicity studies indicate that it may exhibit acute toxicity at higher doses:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.